2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, a phenyl-thiazolyl moiety, and an acetamide linkage, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-phenylthioamide with α-haloketones under acidic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction using 4-fluorophenol and an appropriate leaving group.
Acetamide Formation: The final step involves the formation of the acetamide linkage by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-(2-(4-fluorophenoxy)acetyl)hydrazono)methyl)phenyl 4-methoxybenzoate
- 4-methoxybenzaldehyde (4-(4-fluorophenyl)-1,3-thiazol-2-yl)hydrazone
Uniqueness
2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorophenoxy group enhances its lipophilicity and metabolic stability, while the thiazole ring contributes to its binding affinity to biological targets.
Properties
Molecular Formula |
C18H15FN2O2S |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H15FN2O2S/c19-14-6-8-15(9-7-14)23-11-17(22)20-10-18-21-16(12-24-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,22) |
InChI Key |
ICFCMNPIDIINFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CNC(=O)COC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.